molecular formula C21H25N3O5S3 B2764479 ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-96-7

ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2764479
CAS No.: 683790-96-7
M. Wt: 495.63
InChI Key: JAASMXFSZAOCIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core. Key structural elements include:

  • Position 2: A benzamido group substituted with an N-butyl-N-methylsulfamoyl moiety.
  • Position 5: An ethyl carboxylate ester.
  • Position 6: A methyl group.

This compound combines sulfonamide pharmacophores with a bicyclic thieno-thiazole system, which may enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

ethyl 2-[[4-[butyl(methyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S3/c1-5-7-12-24(4)32(27,28)15-10-8-14(9-11-15)18(25)22-21-23-19-16(31-21)13(3)17(30-19)20(26)29-6-2/h8-11H,5-7,12H2,1-4H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASMXFSZAOCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=C(S3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, synthesizing information from various research studies and reviews.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-d]thiazole core, which is known for its diverse pharmacological activities. Its molecular formula is C17H22N2O4SC_{17}H_{22}N_2O_4S with a molecular weight of approximately 366.44 g/mol. The intricate structure includes a sulfonamide moiety, which is often associated with antibacterial and anti-inflammatory properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H22N2O4SC_{17}H_{22}N_2O_4S
Molecular Weight366.44 g/mol
CAS Number610764-96-0

Antibacterial Properties

Research indicates that compounds with thiazole and sulfonamide functionalities often exhibit antibacterial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that similar thienothiazole derivatives possess minimum inhibitory concentrations (MICs) as low as 50 µg/mL against common pathogens.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, derivatives of thiazoles have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In vitro assays have indicated that this compound could induce apoptosis in cancer cells through the modulation of key signaling pathways.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve the inhibition of specific enzymes or receptors associated with bacterial growth and cancer cell proliferation. Preliminary studies suggest that it may interact with DNA synthesis pathways or disrupt cellular metabolic processes.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

  • Antibacterial Assays : In one study, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding significant inhibition zones in agar diffusion tests.
  • Cytotoxicity Tests : In another experiment involving human cancer cell lines (e.g., MCF-7), the compound demonstrated an IC50 value of approximately 20 µM, indicating potent anticancer activity.
  • Mechanistic Studies : Research utilizing flow cytometry revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism for inducing apoptosis.

Table 2: Summary of Experimental Findings

Study TypeFindings
Antibacterial AssaySignificant inhibition against S. aureus and E. coli
CytotoxicityIC50 = 20 µM in MCF-7 cell line
Mechanistic StudyIncreased ROS levels indicating apoptosis

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The thieno[2,3-d]thiazole core distinguishes the target compound from other heterocyclic systems in the evidence:

  • Imidazolidin-2-ylidene derivatives (): Feature a non-fused imidazolidine ring linked to sulfamoyl groups.
  • 1,2,4-Triazole derivatives (): Contain a triazole ring system with sulfonyl substituents. Triazoles exhibit tautomerism (e.g., thione-thiol equilibrium), which is absent in the rigid thieno-thiazole framework .
  • Thiazole-containing compounds (–5): Utilize isolated thiazole rings rather than fused systems, which may alter steric and electronic properties .

Table 1: Comparison of Core Heterocycles

Compound Class Core Structure Key Features Reference
Target Compound Thieno[2,3-d]thiazole Fused, rigid, aromatic -
Imidazolidin-2-ylidene Non-fused imidazolidine Flexible, non-aromatic
1,2,4-Triazole Triazole with tautomerism Tautomeric equilibrium (thione-thiol)
Thiazole derivatives Isolated thiazole Single-ring, variable substituents

Substituent Analysis

Sulfonamide/Sulfamoyl Groups
  • Target Compound : The 4-(N-butyl-N-methylsulfamoyl)benzamido group introduces a branched alkyl chain (butyl) and a methyl group, which may enhance lipophilicity and membrane permeability compared to simpler sulfonamides.
  • 1,2,4-Triazole Derivatives (): Sulfonyl groups are directly attached to phenyl rings, lacking the N-alkyl substitution seen in the target compound. This may reduce metabolic stability due to increased susceptibility to oxidative cleavage .

Table 2: Substituent Comparison

Compound Class Sulfonamide/Sulfamoyl Group Key Differences Reference
Target Compound N-butyl-N-methylsulfamoyl benzamido Branched alkyl chain, aromatic link -
Imidazolidin-2-ylidene Sulfamoyl linked to imidazolidine Smaller heterocycle, no alkyl chains
1,2,4-Triazole Phenylsulfonyl group No N-alkyl substitution

Ester Functionalization

  • Target Compound : The ethyl carboxylate at position 5 is a common feature in prodrug design, enhancing solubility for synthetic intermediates.
  • Ethyl 2-Substituted Acetates (): Similar ethyl ester groups are used to stabilize intermediates during synthesis, suggesting shared strategies for improving reaction yields .

Spectral Characterization

  • IR Spectroscopy: The target’s ester carbonyl (C=O) is expected at ~1680–1700 cm⁻¹, similar to ’s acetates . Absence of νS-H (~2500–2600 cm⁻¹) in the target (cf.
  • NMR :
    • The N-butyl-N-methylsulfamoyl group would show distinct δ 1.0–1.5 ppm (butyl CH₂) and δ 2.8–3.0 ppm (N-methyl) in ¹H-NMR.

Q & A

Q. What synthetic methodologies are recommended for the preparation of ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate, and what reaction conditions critically impact yield?

Methodological Answer: The synthesis involves multi-step reactions, including amidation, cyclization, and purification. For example, amidation reactions often require refluxing with glacial acetic acid as a catalyst (e.g., 4-amino-triazole derivatives reacting with substituted benzaldehydes under similar conditions ). Cyclization steps may use nitrogen atmospheres to prevent oxidation, as seen in thiazole-carboxamide syntheses . Key factors affecting yield include:

  • Catalyst choice : Proline or copper iodide for azide-alkyne cycloadditions .
  • Temperature : Reflux conditions (e.g., ethanol/water mixtures at 80–100°C) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry, particularly for the thieno[2,3-d]thiazole core and sulfamoylbenzamido group .
  • HPLC : Used to verify purity (>98%) and detect byproducts from incomplete amidation or cyclization .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns, critical for distinguishing structural isomers .

Advanced Research Questions

Q. How can researchers address contradictory reports on this compound’s biological activity across studies (e.g., varying IC50 values in kinase assays)?

Methodological Answer: Contradictions often arise from structural analogs or experimental variables. To resolve discrepancies:

  • Control for substituent effects : Compare activity of derivatives with modified N-butyl-N-methylsulfamoyl or thieno[2,3-d]thiazole groups (e.g., chlorophenyl vs. methyl substitutions alter kinase inhibition ).
  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase profiling) and buffer systems to minimize pH/ionic strength variability .
  • Validate target engagement : Employ biophysical methods like surface plasmon resonance (SPR) to confirm direct binding .

Q. What strategies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability, without compromising activity?

Methodological Answer:

  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine sulfonyl) on the benzamido moiety, as seen in analogs with improved aqueous solubility .
  • Metabolic stability : Replace labile esters (e.g., ethyl carboxylate) with bioisosteres like tetrazoles, which resist hydrolysis .
  • Prodrug approaches : Mask the carboxylate group with tert-butyl esters, as demonstrated in peptidomimetic thiazole derivatives .

Q. How does the substitution pattern on the thieno[2,3-d]thiazole core influence its mechanism of action in anti-inflammatory or anticancer assays?

Methodological Answer:

  • Methyl vs. halogen substitutions : Methyl groups at the 6-position enhance lipophilicity and membrane permeability, while chloro/fluoro substituents increase electrophilicity and target binding .
  • Sulfamoyl group orientation : N-butyl-N-methyl configurations optimize steric interactions with hydrophobic enzyme pockets (e.g., COX-2 inhibition ).
  • Thiazole ring rigidity : The fused thieno[2,3-d]thiazole system restricts conformational flexibility, improving selectivity for kinases like EGFR .

Q. What experimental frameworks are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolysis studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. The carboxamide group is prone to hydrolysis under acidic/basic conditions, requiring stability-optimized formulations .
  • Light/heat stress testing : Expose the compound to UV light (254 nm) and elevated temperatures (40–60°C) to assess photodegradation and thermal decomposition pathways .

Data Analysis and Optimization Questions

Q. How can researchers apply Design of Experiments (DoE) principles to optimize the compound’s synthetic route or biological activity?

Methodological Answer:

  • Factor screening : Use fractional factorial designs to identify critical variables (e.g., catalyst loading, solvent polarity) impacting yield or potency .
  • Response surface methodology (RSM) : Model non-linear relationships between reaction time/temperature and product purity .
  • High-throughput screening (HTS) : Test 100+ analogs in parallel to map structure-activity relationships (SAR) for anti-inflammatory activity .

Q. What computational tools are most effective for predicting this compound’s interactions with biological targets (e.g., molecular docking vs. MD simulations)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with kinases (e.g., interactions between the sulfamoyl group and ATP-binding pockets) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes in the thieno[2,3-d]thiazole core .
  • QSAR modeling : Develop regression models linking substituent electronic parameters (Hammett σ) to IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.